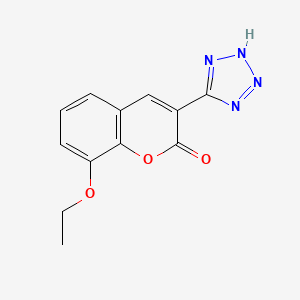
1,1,2-Trimethyl-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethyl-2-phenylhydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trimethyl-2-phenylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with acetone under acidic conditions. The reaction typically proceeds as follows:
- Phenylhydrazine is mixed with acetone in the presence of an acid catalyst.
- The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also incorporate additional purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trimethyl-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethyl-2-phenylhydrazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2-Trimethyl-2-phenylhydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.
1,1-Dimethylhydrazine: Another hydrazine compound with different substituents.
2,4,6-Trimethylphenylhydrazine: A structurally related compound with additional methyl groups.
Uniqueness: 1,1,2-Trimethyl-2-phenylhydrazine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of methyl and phenyl groups provides a balance of stability and reactivity, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
76579-56-1 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1,1,2-trimethyl-2-phenylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-10(2)11(3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
OVFYGRVXSBSBQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)

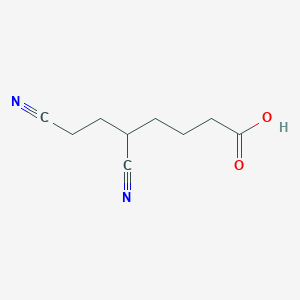
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
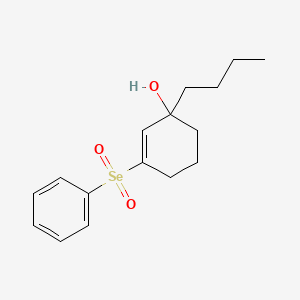
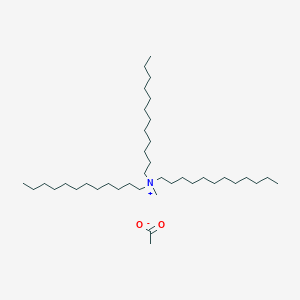

![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
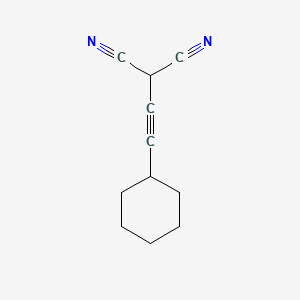
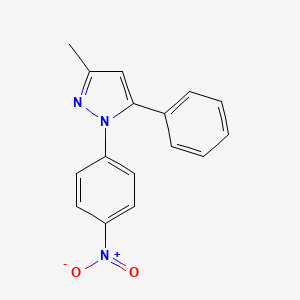
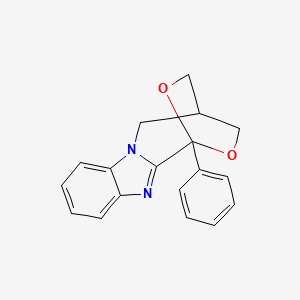
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
